3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)propanamide
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Overview
Description
3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)propanamide is a complex organic compound with a unique structure.
Chemical Formula: Its chemical formula is CHNOS.
Functional Groups: The compound contains an amide group (CONH), a sulfanyl group (SH), and multiple hydroxy (OH) and methoxy (OCH) substituents.
Natural Occurrence: It is found in tobacco smoke, Maillard reaction products, sugar degradation products, and natural extracts.
Flavor and Sweetness: Structurally related to caramel-like compounds, it exhibits a sweet taste and contributes to the “sweet” and “smooth” sensory characteristics of tobacco smoke.
Preparation Methods
Synthetic Route: The synthesis involves reacting glucose and pyridine in ethanol under an argon atmosphere. Acetic acid is added, followed by water dilution and extraction with ethyl acetate to obtain γ-pyranone.
Purification: The crude product is purified using column chromatography (silica gel) and high-vacuum distillation to yield the title compound.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions.
Scientific Research Applications
Food Industry: As a natural alternative to synthetic colorants, it is approved for use as a food coloring agent in several countries.
Antioxidant Properties: 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)propanamide contributes to the antioxidant properties of Maillard reaction intermediates.
Mechanism of Action
Targets and Pathways: Further research is needed to elucidate the precise molecular targets and pathways through which this compound exerts its effects. Its antioxidant properties suggest potential involvement in oxidative stress-related pathways.
Comparison with Similar Compounds
Uniqueness: Its water solubility and pronounced sweetness distinguish it from other caramel-like compounds.
Similar Compounds: While I don’t have an exhaustive list, similar compounds include other Maillard reaction products and natural flavoring agents.
Remember that this compound’s multifaceted nature continues to intrigue researchers across various fields
Properties
Molecular Formula |
C22H26N2O5S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)propanamide |
InChI |
InChI=1S/C22H26N2O5S/c1-27-17-12-15(13-18(28-2)21(17)29-3)23-20(25)10-11-30-19-9-8-14-6-4-5-7-16(14)24-22(19)26/h4-7,12-13,19H,8-11H2,1-3H3,(H,23,25)(H,24,26) |
InChI Key |
YHGWNKOREXABGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCSC2CCC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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